2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile is a complex organic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Vorbereitungsmethoden
The synthesis of 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile typically involves multiple steps, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often employ these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is recognized as a “drug prejudice” scaffold due to its potential therapeutic properties . It is also used in material science for its structural properties, making it valuable in the development of new materials and technologies . Additionally, its derivatives are explored for their biological activities, including antibacterial, antifungal, and anticancer properties .
Wirkmechanismus
The mechanism of action of 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used .
Vergleich Mit ähnlichen Verbindungen
2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[4,5-b]pyridines . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
116355-37-4 |
---|---|
Molekularformel |
C14H9ClN4 |
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
2-chloro-5-imidazo[1,2-a]pyridin-6-yl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H9ClN4/c1-9-12(6-11(7-16)14(15)18-9)10-2-3-13-17-4-5-19(13)8-10/h2-6,8H,1H3 |
InChI-Schlüssel |
NNPIKJHXTIOEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CN3C=CN=C3C=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.